molecular formula C19H31N3O2 B2818269 N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide CAS No. 2126333-73-9

N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide

Cat. No.: B2818269
CAS No.: 2126333-73-9
M. Wt: 333.476
InChI Key: RJSHBEOWVAFLGM-UHFFFAOYSA-N
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Description

N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor, such as a cyclohexyl derivative.

    Introduction of the cyanocyclohexyl group: This step involves the addition of a cyanide group to the cyclohexyl ring, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.

    Attachment of the propanamide moiety: This is typically done through an amidation reaction, where the amine group of the spirocyclic core reacts with a propanoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the spirocyclic core or the cyanocyclohexyl group are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a lead compound in drug discovery for treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.

    N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.

Uniqueness

N-(1-Cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[45]decan-2-yl)propanamide is unique due to its specific spirocyclic structure and the presence of both cyanocyclohexyl and propanamide groups

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-(1-methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31N3O2/c1-15(17(23)21-19(14-20)6-4-3-5-7-19)22-11-8-18(16(22)2)9-12-24-13-10-18/h15-16H,3-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJSHBEOWVAFLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2(CCN1C(C)C(=O)NC3(CCCCC3)C#N)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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